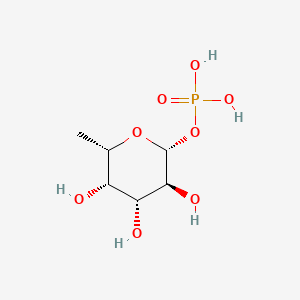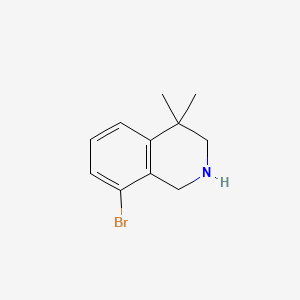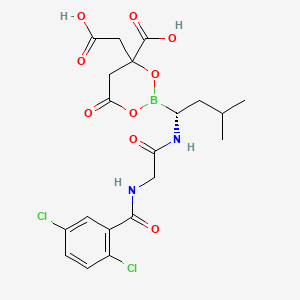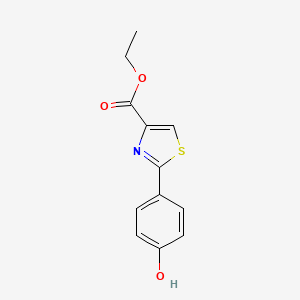
Base de emeraldina de polianilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emeraldine base polyaniline is a conducting polymer that belongs to the family of polyaniline compounds. It is known for its unique electrical properties, which make it a subject of extensive research and application in various fields. Emeraldine base polyaniline is the most stable form of polyaniline and is characterized by its blue color in its base form and green color when protonated to form emeraldine salt .
Aplicaciones Científicas De Investigación
Emeraldine base polyaniline has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
Safety and Hazards
Direcciones Futuras
PANI-EB has been extensively investigated due to its ease of processibility, the ability to exist in various redox forms . It has potential applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics . Future advances are expected to optimize the processability, conductivity, and stability of PANI through modification of the oxidation state, dopant, and polymerization conditions for specific applications .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Emeraldine base polyaniline are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, altering their function and potentially influencing biochemical reactions .
Cellular Effects
Emeraldine base polyaniline can have various effects on cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Dosage Effects in Animal Models
The effects of Emeraldine base polyaniline can vary with different dosages in animal models .
Metabolic Pathways
Emeraldine base polyaniline may be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Emeraldine base polyaniline can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Emeraldine base polyaniline can be synthesized through various methods, including chemical oxidation and electrochemical polymerization. The most common method involves the oxidative polymerization of aniline using ammonium peroxydisulfate as an oxidant in an acidic medium . The reaction typically takes place under ice bath conditions to control the reaction rate and temperature. Industrial production methods often involve the use of stabilizers, such as potato starch, to enhance the physicochemical properties and processability of the resulting polyaniline .
Análisis De Reacciones Químicas
Emeraldine base polyaniline undergoes several types of chemical reactions, including oxidation, reduction, and protonation.
Oxidation: The compound can be oxidized to form pernigraniline, which is the fully oxidized state of polyaniline.
Reduction: It can be reduced to form leucoemeraldine, the fully reduced state.
Protonation: Protonation of emeraldine base polyaniline with acids converts it to emeraldine salt, which is highly conductive.
Common reagents used in these reactions include ammonium peroxydisulfate for oxidation and various acids for protonation. The major products formed from these reactions are the different oxidation states of polyaniline, each with distinct electrical properties .
Comparación Con Compuestos Similares
Emeraldine base polyaniline is often compared with other conducting polymers such as polypyrrole, polythiophene, and polyacetylene.
Polypyrrole: Known for its high conductivity and stability, but less flexible compared to polyaniline.
Polythiophene: Offers better processability and environmental stability but has lower conductivity than polyaniline.
Polyacetylene: Exhibits high conductivity but is less stable and more difficult to process compared to polyaniline.
Emeraldine base polyaniline stands out due to its ease of synthesis, high environmental stability, and tunable electrical properties through doping and protonation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Emeraldine base polyaniline can be achieved through chemical oxidation of aniline using an oxidizing agent in the presence of a dopant. The dopant used in this synthesis is camphor sulfonic acid (CSA).", "Starting Materials": [ "Aniline", "Camphor sulfonic acid (CSA)", "Ammonium persulfate (APS)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Deionized water" ], "Reaction": [ "Aniline is dissolved in deionized water and stirred.", "Camphor sulfonic acid (CSA) is added to the solution and stirred until dissolved.", "Hydrochloric acid (HCl) is added to the solution to adjust the pH to 1-2.", "Ammonium persulfate (APS) is added to the solution dropwise while stirring.", "The reaction mixture is stirred for 24 hours at room temperature.", "The resulting Emeraldine base polyaniline is collected by filtration and washed with deionized water.", "The Emeraldine base polyaniline is then treated with sodium hydroxide (NaOH) to convert it to its conductive form, Emeraldine salt polyaniline." ] } | |
Número CAS |
25233-30-1 |
Fórmula molecular |
NA |
Peso molecular |
5000~100000 |
Sinónimos |
Emeraldine base polyaniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)




